

# An In-depth Technical Guide on the Molecular Weight of Hexyl Phenyl Ether

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## Compound of Interest

Compound Name: Benzene, (hexyloxy)-

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This technical guide provides a comprehensive overview of the molecular weight of hexyl phenyl ether, a key physicochemical property for its application in research and development. This document outlines the theoretical and experimental determination of this value, offering detailed methodologies for relevant analytical techniques.

## Core Data Presentation

The fundamental quantitative data for hexyl phenyl ether is summarized in the table below for ease of reference and comparison.

Property	Value	Citations
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O	[1][2][3]
Molecular Weight	178.27 g/mol (variously reported as 178.2707, 178.274, and 178.275)	[1][2][3][4][5]
CAS Number	1132-66-7	[1][2][3]

## Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For hexyl phenyl ether ( $C_{12}H_{18}O$ ), the calculation is as follows:

- Carbon (C): 12 atoms  $\times$  12.011 u = 144.132 u
- Hydrogen (H): 18 atoms  $\times$  1.008 u = 18.144 u
- Oxygen (O): 1 atom  $\times$  15.999 u = 15.999 u

Total Molecular Weight: 144.132 u + 18.144 u + 15.999 u = 178.275 u

This theoretical value is in strong agreement with the experimentally determined values.

**Figure 1.** Logical relationship between the chemical structure of hexyl phenyl ether and its molecular weight calculation.

## Experimental Protocols

The molecular weight of hexyl phenyl ether can be experimentally determined and confirmed using several analytical techniques. Mass spectrometry is the primary method for this determination, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the compound's structure, which validates the molecular formula used for theoretical calculations.

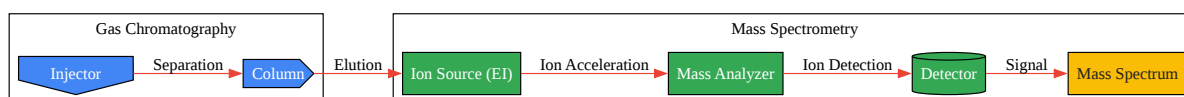
## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.<sup>[2]</sup>

Methodology:

- **Sample Preparation:** A dilute solution of hexyl phenyl ether is prepared in a volatile organic solvent, such as dichloromethane or hexane.
- **Injection:** A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC inlet, which is heated to a high temperature (e.g., 250  $^{\circ}$ C) to ensure rapid vaporization of the sample.

- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. Hexyl phenyl ether, being a relatively volatile compound, is well-suited for this technique.
- **Ionization:** As the separated hexyl phenyl ether molecules elute from the GC column, they enter the mass spectrometer's ion source. In a common method called Electron Ionization (EI), a beam of high-energy electrons bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ( $M^+$ ).<sup>[6]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer uses electric and magnetic fields to separate the ions based on their mass-to-charge ratio ( $m/z$ ).<sup>[7]</sup>
- **Detection:** A detector measures the abundance of ions at each  $m/z$  value. The resulting mass spectrum plots the relative abundance of ions against their  $m/z$  ratio.<sup>[7]</sup>
- **Data Interpretation:** The peak with the highest  $m/z$  value in the mass spectrum typically corresponds to the molecular ion.<sup>[8]</sup> For hexyl phenyl ether, this peak would be observed at an  $m/z$  of approximately 178, confirming its molecular weight. Fragmentation patterns, which are characteristic of different chemical structures, can also be observed. For ethers, fragmentation often occurs alpha to the oxygen atom.<sup>[9]</sup>



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**Figure 2.** Generalized experimental workflow for the determination of molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is not used to directly determine molecular weight, it is an indispensable tool for elucidating the chemical structure of a molecule. By confirming the structure of hexyl phenyl ether, the molecular formula ( $C_{12}H_{18}O$ ) is verified, thereby validating the calculated molecular weight.

#### Methodology:

- **Sample Preparation:** A small amount of the hexyl phenyl ether sample is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ) and placed in an NMR tube.
- **Data Acquisition:** The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) is detected and plotted as a spectrum.
- **Spectral Interpretation:** The  $^1H$  NMR spectrum provides key information:
  - **Chemical Shift ( $\delta$ ):** The position of a signal indicates the electronic environment of the protons. For hexyl phenyl ether, one would expect signals in the aromatic region (for the phenyl group) and the aliphatic region (for the hexyl group).<sup>[4]</sup>
  - **Integration:** The area under each signal is proportional to the number of protons it represents.<sup>[4]</sup>
  - **Splitting Pattern (Multiplicity):** This provides information about the number of neighboring protons.<sup>[4]</sup>

By analyzing these aspects of the NMR spectrum, the connectivity of the atoms in hexyl phenyl ether can be confirmed, ensuring the correct molecular formula is used for molecular weight calculations.

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